3-(benzenesulfonyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]propanamide
Description
3-(Benzenesulfonyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]propanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with a benzenesulfonyl group at the 3-position and a 2-hydroxy-2-(naphthalen-1-yl)ethyl moiety at the N-terminus. This compound’s structural features suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors where aromatic stacking and hydrogen bonding are critical .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(2-hydroxy-2-naphthalen-1-ylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S/c23-20(19-12-6-8-16-7-4-5-11-18(16)19)15-22-21(24)13-14-27(25,26)17-9-2-1-3-10-17/h1-12,20,23H,13-15H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKYULAUFXGUAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCC(C2=CC=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(benzenesulfonyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]propanamide typically involves the reaction of benzenesulfonyl chloride with N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]propanamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The benzenesulfonyl and amide groups are susceptible to hydrolysis under specific conditions:
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Mechanism : The benzenesulfonyl group stabilizes intermediates via resonance, while the amide undergoes nucleophilic attack by water or hydroxide ions .
Oxidation of the Hydroxyethyl Group
The secondary alcohol in the hydroxyethyl chain can be oxidized to a ketone:
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Key Insight : Steric hindrance from the naphthalene ring slows oxidation kinetics compared to simpler alcohols .
Nucleophilic Substitution at the Sulfonyl Group
The benzenesulfonyl group participates in nucleophilic aromatic substitution (NAS):
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Regioselectivity : Electron-withdrawing benzenesulfonyl groups direct nucleophiles to para positions .
Amide Coupling and Functionalization
The propanamide backbone can undergo further derivatization:
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Applications : T3P-mediated couplings are efficient for generating bioactive analogs with minimal racemization .
Electrophilic Aromatic Substitution (EAS) on Naphthalene
The naphthalene ring undergoes EAS at the 1- and 4-positions:
| Reaction | Conditions | Product | Source |
|---|---|---|---|
| Nitration | HNO3/H2SO4, 0°C, 1 hr | Nitro-substituted naphthalene derivative | |
| Sulfonation | H2SO4, 50°C, 4 hrs | Naphthalene-1-sulfonic acid adduct |
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Regiochemical Outcome : The hydroxyethyl group exerts minimal steric or electronic influence on EAS regioselectivity .
Demethylation and Protecting Group Strategies
While the compound lacks methyl ethers, analogous sulfonamides undergo demethylation:
| Reagent | Conditions | Application | Source |
|---|---|---|---|
| BBr3 | DCM, -78°C to RT, 6 hrs | Cleavage of methyl esters or ethers in related compounds |
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The naphthalene moiety can also interact with hydrophobic pockets in proteins, enhancing the binding affinity of the compound.
Comparison with Similar Compounds
Propanamide Derivatives with Naphthalene Moieties
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide ():
This naproxen-tryptamine hybrid shares the propanamide backbone and naphthalene moiety but differs in substituents: a 6-methoxynaphthalen-2-yl group and an indole-ethyl chain. The methoxy group enhances solubility, while the indole moiety may confer serotonin receptor affinity. In contrast, the target compound’s benzenesulfonyl group could improve metabolic stability and selectivity for sulfonamide-sensitive targets .- AZD3199 (): A β2-adrenoceptor agonist with a naphthalene-ethoxy-propanamide structure. While both compounds feature naphthalene and propanamide, AZD3199’s ethoxy linker and diethylamino groups optimize bronchodilator activity. The target compound’s hydroxyethyl group may instead facilitate hydrogen bonding in enzyme inhibition .
Antioxidant Propanamide Derivatives
- 3-((4-Methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)ethylidene)-propanehydrazide (36) (): This hydrazide derivative exhibits 1.35-fold higher DPPH radical scavenging activity than ascorbic acid. The naphthalene moiety enhances lipophilicity, aiding membrane penetration. The target compound’s benzenesulfonyl group may reduce antioxidant efficacy compared to hydrazides but could improve stability in oxidative environments .
Sulfonyl-Containing Propanamides
- Bicalutamide-Related Substance A ():
A propanamide with a phenylsulfonyl group, similar to the target compound. The sulfonyl group in both compounds likely influences binding to androgen receptors or sulfonamide-sensitive enzymes. However, the target’s naphthalene-hydroxyethyl chain may confer distinct steric and electronic effects, altering target specificity .
Structural and Functional Analysis
Impact of Substituents on Bioactivity
Pharmacokinetic Considerations
- Lipophilicity : The naphthalene ring increases logP values, favoring blood-brain barrier penetration in neuroactive compounds (e.g., AZD3199) but may require formulation optimization for the target compound .
- Metabolic Stability : Sulfonyl groups (target compound, bicalutamide analogs) resist oxidative metabolism better than ester or hydrazide groups, suggesting longer half-lives .
Biological Activity
The compound 3-(benzenesulfonyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name, which indicates the presence of a benzenesulfonyl group and a naphthalenyl moiety attached to a propanamide backbone. The molecular formula is , highlighting the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Structural Representation
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 341.43 g/mol |
| Functional Groups | Benzenesulfonyl, Hydroxyl, Amide |
Research indicates that compounds with similar structures often exhibit biological activities through several mechanisms:
- Inhibition of Enzymatic Activity : Many sulfonamide derivatives act as inhibitors of various enzymes, including histone deacetylases (HDACs), which play a crucial role in gene expression regulation and cancer cell proliferation .
- Antiproliferative Effects : Studies have shown that related compounds can induce apoptosis in tumor cells by disrupting cellular signaling pathways .
- Antiviral Activity : Some derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are critical in the treatment of viral infections such as HIV .
Anticancer Activity
A study investigating the anticancer properties of structurally related compounds demonstrated that they could inhibit the growth of various cancer cell lines by promoting apoptosis and cell cycle arrest . The compound's ability to interact with key proteins involved in cancer progression suggests potential therapeutic applications.
Antimicrobial Properties
Certain derivatives have shown promising antimicrobial activity against various pathogens. For instance, compounds with similar naphthalene structures have been documented to possess antifungal and antibacterial properties .
Case Study 1: Anticancer Efficacy
In a study published in 2021, researchers evaluated the effects of a related compound on human breast cancer cells. The results indicated a significant reduction in cell viability and increased apoptosis markers after treatment with the compound, suggesting its potential as an anticancer agent .
Case Study 2: Antiviral Activity
Another investigation focused on the antiviral efficacy of naphthalene-based compounds against HIV. The results highlighted that specific structural modifications could enhance binding affinity to reverse transcriptase, making it a promising candidate for further development as an NNRTI .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
